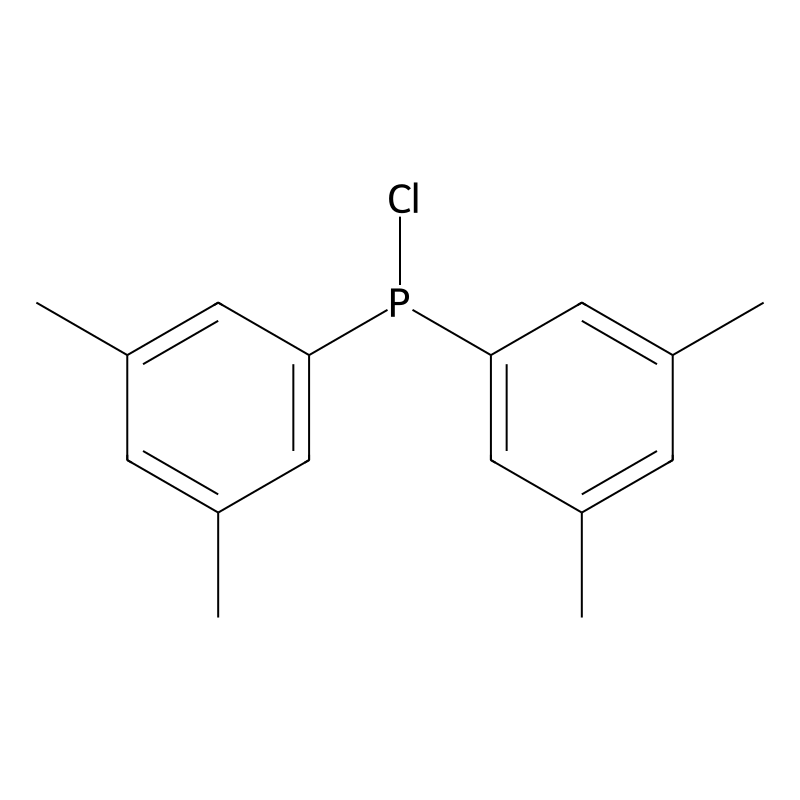

Bis(3,5-dimethylphenyl)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

BDPCP serves as a valuable precursor for synthesizing various homogeneous catalysts containing phosphorus. These catalysts play a crucial role in various organic transformations, including:

- Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen.

- Hydrosilylation: The addition of a silicon-hydrogen bond (Si-H) across an unsaturated carbon-carbon bond (C=C).

- Hydrogenation: The reduction of an unsaturated compound (alkene, alkyne, etc.) by adding hydrogen (H₂).

Ligand Design

The diphenylphosphine moiety in BDPCP acts as a chelating ligand, readily forming stable complexes with various transition metals. This property allows researchers to utilize BDPCP as a platform for designing new ligands with tailored electronic and steric properties. By modifying the substituents on the phenyl rings, researchers can fine-tune the ligand's binding affinity and influence the reactivity of the resulting metal complex.

This approach has led to the development of BDPCP-based ligands for applications in:

Bis(3,5-dimethylphenyl)chlorophosphine is an organophosphorus compound with the molecular formula C₁₆H₁₈ClP and a molecular weight of 284.74 g/mol. It appears as a colorless to yellow liquid and is characterized by its chlorophosphine functional group, which contributes to its reactivity in various chemical processes. This compound is notable for its applications in organic synthesis, particularly as a ligand in several coupling reactions.

Bis(3,5-dimethylphenyl)chlorophosphine does not have a direct mechanism of action in biological systems. Its function lies in facilitating cross-coupling reactions as a ligand in a metal catalyst cycle. The ligand participates in the activation of the organic starting materials and promotes the formation of the desired C-C bond [].

- Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form biaryl compounds, facilitated by palladium catalysts.

- Suzuki-Miyaura Coupling: A reaction that couples boronic acids with aryl halides, leading to the formation of biaryl compounds.

- Stille Coupling: Involves the coupling of organostannanes with aryl halides.

- Sonogashira Reaction: This reaction couples terminal alkynes with aryl halides to form substituted alkynes.

These reactions highlight the versatility of bis(3,5-dimethylphenyl)chlorophosphine as a ligand and reactant in organic synthesis .

Several synthetic routes exist for the preparation of bis(3,5-dimethylphenyl)chlorophosphine:

- From Bis(3,5-dimethylphenyl)phosphine: Chlorination of bis(3,5-dimethylphenyl)phosphine using phosphorus trichloride or thionyl chloride.

- Using Phosphorus Oxychloride: Reacting phosphorus oxychloride with 3,5-dimethylphenol derivatives under controlled conditions.

- Via Grignard Reagents: Employing Grignard reagents derived from 3,5-dimethylbromobenzene in the presence of phosphorus trichloride .

These methods allow for the efficient production of this compound with varying yields and purity.

Bis(3,5-dimethylphenyl)chlorophosphine finds applications primarily in organic synthesis:

- Catalyst Ligand: It serves as a ligand in palladium-catalyzed reactions such as cross-coupling.

- Synthesis of Phosphine Derivatives: Used to create chiral phosphines that exhibit excellent stereoselectivity in asymmetric synthesis.

- Material Science: Its derivatives are explored in materials chemistry for developing new functional materials .

Several compounds share structural similarities with bis(3,5-dimethylphenyl)chlorophosphine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(3,5-dimethylphenyl)phosphine | Phosphine | Lacks chlorine; used directly as a ligand |

| Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | Chlorophosphine | Contains a methoxy group; affects electronic properties |

| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Phosphine | Highly fluorinated; alters reactivity and stability |

| Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | Chlorophosphine | Increased lipophilicity; may enhance solubility |

These comparisons illustrate the unique characteristics of bis(3,5-dimethylphenyl)chlorophosphine within its class of compounds. Its specific structure allows it to function effectively in various catalytic applications while offering distinct reactivity profiles compared to similar compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive